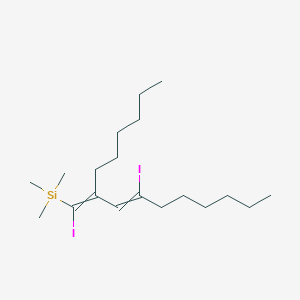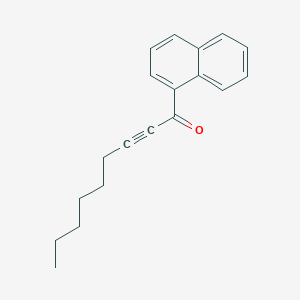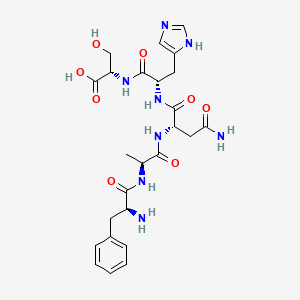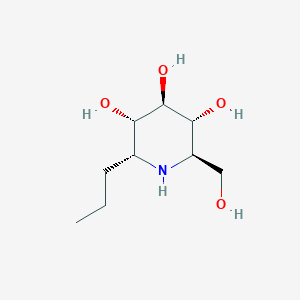![molecular formula C16H26O7 B12578460 3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol) CAS No. 196497-38-8](/img/structure/B12578460.png)
3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol) is an organic compound with the molecular formula C10H14O3This compound is characterized by its benzyloxy group attached to a propane-1,2-diol backbone, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,3’-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol) involves the reaction of propane-1,2-diol with benzyl alcohol under acidic conditions. The acid catalyzes the etherification reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale etherification processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid, while reduction can produce benzyl alcohol .
Applications De Recherche Scientifique
3,3’-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3,3’-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol) involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-benzyloxy-1,2-propanediol: A closely related compound with similar properties and applications.
1-benzyloxy-2-propanol: Another similar compound used in organic synthesis.
Uniqueness
3,3’-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol) is unique due to its specific structure, which provides distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
196497-38-8 |
|---|---|
Formule moléculaire |
C16H26O7 |
Poids moléculaire |
330.37 g/mol |
Nom IUPAC |
3-[3-(2,3-dihydroxypropoxy)-2-phenylmethoxypropoxy]propane-1,2-diol |
InChI |
InChI=1S/C16H26O7/c17-6-14(19)9-21-11-16(12-22-10-15(20)7-18)23-8-13-4-2-1-3-5-13/h1-5,14-20H,6-12H2 |
Clé InChI |
BNAYLQYMEYYIQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(COCC(CO)O)COCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[2,2,2-trichloro-1-(4-nitro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B12578381.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl-](/img/structure/B12578384.png)

![N-(4-Fluorobenzyl)-N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12578387.png)
![2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid](/img/structure/B12578395.png)
![[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12578400.png)

![Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate](/img/structure/B12578414.png)
![Benzoic acid--4-[(4-methoxyphenyl)methoxy]butan-1-ol (1/1)](/img/structure/B12578423.png)


![2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12578438.png)

![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12578458.png)
